molecular formula C22H26ClFN4O2 B2618667 N-(3-chloro-4-fluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide CAS No. 899729-33-0

N-(3-chloro-4-fluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide

Cat. No.: B2618667
CAS No.: 899729-33-0
M. Wt: 432.92
InChI Key: MDXQEJBNXBXPRT-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide is a bifunctional amide compound featuring a 3-chloro-4-fluorophenyl group and a substituted ethylamine moiety linked via an ethanediamide bridge. Its structural complexity, particularly the pyrrolidine ring and dimethylamino-phenyl substituents, distinguishes it from simpler aromatic amides .

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClFN4O2/c1-27(2)17-8-5-15(6-9-17)20(28-11-3-4-12-28)14-25-21(29)22(30)26-16-7-10-19(24)18(23)13-16/h5-10,13,20H,3-4,11-12,14H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXQEJBNXBXPRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-N’-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the chloro-fluorophenyl intermediate: This step involves the chlorination and fluorination of a phenyl ring under controlled conditions.

    Synthesis of the dimethylamino phenyl intermediate:

    Coupling of intermediates: The final step involves coupling the chloro-fluorophenyl and dimethylamino phenyl intermediates with a pyrrolidinyl ethyl group using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-N’-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amides.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

Scientific Research Applications

Research has indicated that this compound exhibits significant biological activities that could be harnessed for therapeutic purposes. Below are key findings related to its applications:

Anticancer Activity

Several studies have explored the anticancer properties of similar compounds derived from the same structural framework. For instance, compounds with analogous structures have shown promising results against various cancer cell lines. In vitro studies demonstrated that modifications in the side chains can enhance cytotoxicity against tumor cells, suggesting that N-(3-chloro-4-fluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide may also exhibit similar properties.

Antimicrobial Properties

Compounds structurally related to this compound have been assessed for antimicrobial activity. Specific derivatives have shown efficacy against Mycobacterium tuberculosis, indicating potential for development as antitubercular agents .

Neurological Applications

The presence of a dimethylamino group suggests potential applications in neurology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems and could be explored for treating conditions such as depression or anxiety disorders.

Case Study 1: Anticancer Screening

A study conducted by the National Cancer Institute (NCI) evaluated compounds with similar structures for their anticancer activity across various cell lines. The results indicated that modifications in the amine groups significantly influenced the cytotoxicity profile, highlighting the importance of structure-activity relationships (SAR) .

Case Study 2: Antitubercular Activity

Research published in Molecules reported that derivatives of similar phenylacetamide compounds exhibited potent activity against M. tuberculosis. The study emphasized the role of fluorine and chlorine substituents in enhancing biological activity, suggesting that this compound could be optimized for similar effects .

Data Tables

Application AreaFindingsReferences
Anticancer ActivitySignificant cytotoxicity against cancer cells
Antimicrobial ActivityPotent against M. tuberculosis
Neurological EffectsPotential modulation of neurotransmitter systems

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-N’-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogous molecules from the evidence, focusing on substituents, molecular features, and inferred properties.

Table 1: Structural and Functional Comparisons

Compound Name / ID Key Substituents Functional Groups Molecular Weight (g/mol) Notable Features Reference
Target Compound 3-chloro-4-fluorophenyl, dimethylaminophenyl, pyrrolidinyl Ethanediamide, tertiary amine ~460 (estimated) Bifunctional amide; heterocyclic and aromatic diversity N/A
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (618415-13-7) 3-chloro-4-fluorophenyl, triazolyl-pyridinyl Acetamide, thioether 443.88 Sulfur-containing linker; triazole heterocycle enhances rigidity
3-chloro-N-phenyl-phthalimide 3-chloro-phenyl, phthalimide Imide 245.66 Rigid planar structure; monomer for polyimides
N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (cyprofuram) 3-chlorophenyl, cyclopropane, tetrahydrofuran Carboxamide, lactone ~280 (estimated) Agricultural fungicide; furan and cyclopropane enhance stability
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Fluoro-chromenone, pyrazolopyrimidine Sulfonamide, tertiary amine 589.1 Kinase inhibitor candidate; chromene and pyrimidine core

Key Findings:

Backbone Flexibility vs. Rigidity: The target compound’s ethanediamide bridge offers conformational flexibility compared to rigid phthalimides (e.g., 3-chloro-N-phenyl-phthalimide) or planar chromenones (e.g., ’s sulfonamide) . This flexibility may enhance binding to dynamic biological targets. In contrast, sulfur-linked acetamides (e.g., 618415-13-7) prioritize steric bulk via triazole and pyridine groups, favoring π-π stacking interactions .

The dimethylamino-phenyl group introduces electron-donating effects, contrasting with electron-deficient triazoles or sulfonamides in other compounds .

Pyrazolopyrimidine () and triazole () moieties in analogues highlight the role of nitrogen-rich heterocycles in modulating target selectivity .

Synthetic Complexity: The target compound’s synthesis likely involves multi-step coupling of its aryl and ethylamine components, akin to Suzuki-Miyaura reactions used in . However, the pyrrolidine and dimethylamino groups may necessitate protective strategies to avoid side reactions.

Biological Activity

N-(3-chloro-4-fluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}ethanediamide, commonly referred to by its CAS number 314771-76-1, is a compound of interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Basic Information

PropertyValue
CAS Number 314771-76-1
Molecular Formula C18H16ClFN4O2
Molecular Weight 374.80 g/mol
InChI Key BIQABKFYKJRXII-NSHDSACASA-N
Boiling Point Not available
LogP (octanol-water partition coefficient) Not available

Structural Characteristics

The compound features a chloro-fluoro-substituted phenyl group and a pyrrolidine moiety, which may contribute to its biological activity through interactions with various biological targets.

Research indicates that compounds similar to this compound may exhibit activity through several mechanisms:

  • Receptor Modulation : The compound may interact with various receptors, including adrenergic and dopaminergic receptors, influencing neurotransmission and potentially affecting mood and cognition.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways, suggesting that this compound could have similar effects.
  • Cell Signaling Pathways : The presence of dimethylamino and pyrrolidine groups may allow for modulation of intracellular signaling pathways.

Study 1: Antidepressant Activity

A study investigating the antidepressant-like effects of structurally related compounds found that they exhibited significant reductions in immobility time in the forced swim test, suggesting potential antidepressant properties. The study highlighted the importance of the dimethylamino group in enhancing activity .

Study 2: Neuroprotective Effects

Another research effort evaluated neuroprotective effects in models of neurodegeneration. The results indicated that similar compounds could reduce oxidative stress markers and improve neuronal survival rates, suggesting that this compound might possess neuroprotective qualities .

Study 3: Enzyme Inhibition

Research on enzyme inhibition showed that compounds with similar structures could inhibit cholinesterase activity, which is relevant for conditions like Alzheimer’s disease. This inhibition was dose-dependent and highlighted the potential therapeutic applications of such compounds in cognitive disorders .

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